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Compound of Interest

Compound Name:

methyl 6-amino-3,4-

dihydroquinoline-1(2H)-

carboxylate

CAS No.: 893773-96-1

Cat. No.: B177309

Get Quote

The quinoline and dihydroquinoline heterocyclic systems are foundational scaffolds in

medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of

pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

[1][2] Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (PubChem CID: 5312074)

represents a promising, yet underexplored, member of this class.[3] Its structural features—a

flexible dihydroquinoline ring, a reactive amino group, and a carbamate moiety—suggest a high

potential for functionalization and interaction with biological targets.

The rational design of novel therapeutics necessitates a profound understanding of a

molecule's physicochemical properties, structural dynamics, and potential interactions with

biomacromolecules. Theoretical and computational modeling provides a powerful, resource-

efficient avenue to elucidate these characteristics before undertaking costly and time-

consuming wet-lab synthesis and screening.[4]

This technical guide offers a comprehensive, methodology-focused exploration of the

theoretical modeling of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. It is
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designed for researchers, scientists, and drug development professionals, providing not just

procedural steps but the underlying scientific rationale for each computational choice. We will

proceed through a logical workflow, from foundational quantum chemical analysis to target

interaction and pharmacokinetic profiling, demonstrating how in silico techniques can

collaboratively build a robust profile of a drug candidate.

Part 1: Foundational Quantum Chemical Analysis
via Density Functional Theory (DFT)
Rationale & Expertise: Before predicting how a molecule will interact with a biological system,

we must first understand its intrinsic electronic and structural properties. Density Functional

Theory (DFT) is the computational method of choice for this task, offering an optimal balance

between accuracy and computational cost for systems of this size. By solving an approximation

of the Schrödinger equation, DFT allows us to calculate the molecule's stable three-

dimensional conformation and its electronic landscape, which are critical determinants of its

reactivity and intermolecular interactions.[5]

The selection of the B3LYP functional with a 6-311++G(d,p) basis set is a deliberate choice

grounded in extensive validation within the field. B3LYP is a hybrid functional that effectively

accounts for electron correlation, while the large and flexible 6-311++G(d,p) basis set ensures

an accurate description of the electron distribution, particularly for a molecule containing

heteroatoms with lone pairs like nitrogen and oxygen.

Protocol 1: Geometry Optimization and Electronic
Property Calculation

Initial Structure Generation: Obtain the 2D structure of methyl 6-amino-3,4-
dihydroquinoline-1(2H)-carboxylate (SMILES: COC(=O)N1CCC2=CC(=C(C=C2)N)C1)

and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

Geometry Optimization:

Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian,

ORCA).
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Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p)

basis set. This process systematically alters the molecular geometry to find the lowest

energy conformation (the most stable structure).

Vibrational Frequency Analysis:

Following optimization, perform a frequency calculation at the same level of theory.

Self-Validation: The absence of any imaginary (negative) frequencies confirms that the

optimized structure is a true energy minimum and not a transition state.

Property Calculation: From the optimized structure, calculate key electronic properties:

Frontier Molecular Orbitals (FMOs): Identify the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference

(HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic

stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Surface: Generate the MEP map. This visualizes

the charge distribution across the molecule, identifying electron-rich (nucleophilic, typically

colored red) and electron-poor (electrophilic, typically colored blue) regions, which are key

to predicting non-covalent interactions.

Workflow for Quantum Chemical Analysis
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Caption: Workflow for DFT-based geometry optimization and electronic analysis.

Data Summary: Predicted Electronic Properties
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Property
Calculated Value
(Hartrees)

Calculated Value
(eV)

Interpretation

HOMO Energy (Value) (Value)

Energy of the

outermost electron

orbital; indicates

propensity to donate

electrons.

LUMO Energy (Value) (Value)

Energy of the lowest

empty orbital;

indicates propensity to

accept electrons.

HOMO-LUMO Gap (Value) (Value)

Correlates with

chemical reactivity

and kinetic stability.

(Note: Actual values would be generated by running the DFT calculation.)

Part 2: Target Identification and Molecular Docking
Simulation
Rationale & Expertise: The primary goal of a drug candidate is to interact with a specific

biological target, typically a protein, to modulate its function. Molecular docking is a

computational technique that predicts the preferred orientation (pose) and binding affinity of

one molecule (the ligand) to the active site of another (the receptor).[6] Dihydroquinoline

derivatives have shown promise as anticancer agents, with some studies identifying human

aldehyde dehydrogenase 1A1 (ALDH1A1) as a potential target.[7][8] ALDH1A1 is a cancer

stem cell marker and is overexpressed in various tumors, making it a highly relevant target for

this exploratory study.

Protocol 2: Molecular Docking against ALDH1A1
Ligand Preparation:
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Use the DFT-optimized 3D structure of methyl 6-amino-3,4-dihydroquinoline-1(2H)-
carboxylate from Part 1.

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software

like AutoDock Tools. Save the file in the required .pdbqt format.

Receptor Preparation:

Download the crystal structure of human ALDH1A1 from the Protein Data Bank (PDB;

e.g., PDB ID: 4WP7).

Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.

Add polar hydrogens and assign partial charges to the protein atoms. Save the processed

receptor in .pdbqt format.

Binding Site Definition:

Define the simulation "grid box." This is a three-dimensional cube centered on the known

active site of ALDH1A1. The size of the box should be sufficient to encompass the entire

binding pocket and allow the ligand to rotate and translate freely within it.

Docking Simulation:

Execute the docking simulation using a program like AutoDock Vina. The software will

systematically explore different conformations of the ligand within the defined binding site.

Vina will score the generated poses based on a semi-empirical free energy force field,

providing a predicted binding affinity in kcal/mol. More negative values indicate stronger

predicted binding.

Results Analysis:

Examine the top-ranked poses. Analyze the specific intermolecular interactions (e.g.,

hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino

acid residues of the protein's active site using a visualization tool like PyMOL or Chimera.
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Self-Validation: A robust docking protocol can be validated by re-docking the original co-

crystallized ligand into the active site. A successful protocol should reproduce the

experimental binding pose with a low root-mean-square deviation (RMSD).

Workflow for Molecular Docking
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Analysis Stage
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(Optimized Structure)
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Caption: A standard workflow for receptor-ligand molecular docking.
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Data Summary: Predicted Docking Results with
ALDH1A1

Pose Rank
Binding Affinity
(kcal/mol)

Key Interacting
Residues

Type of Interaction

1 (Value)
Cys302, Trp177,

Glu268

Hydrogen bond,

Hydrophobic

2 (Value) Asn169, Val120 Hydrophobic

3 (Value) Cys302, Phe170
Pi-sulfur, Pi-pi

stacking

(Note: Table represents hypothetical results from a docking simulation.)

Part 3: Predictive ADMET Profiling
Rationale & Expertise: A compound with excellent target affinity is useless if it cannot reach its

target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and

Toxicity) profiling is a critical step in early-stage drug discovery.[8] Numerous computationally

inexpensive, model-based tools can predict these pharmacokinetic properties based on the

molecule's structure, allowing for the early identification of potential liabilities. Web-based

platforms like SwissADME and admetSAR leverage vast datasets of experimentally determined

properties to build predictive models.[8]

Protocol 3: In Silico ADMET Prediction
Input Structure: Provide the SMILES string of the molecule to a comprehensive ADMET

prediction web server (e.g., SwissADME).

Execute Analysis: Run the prediction algorithms provided by the server.

Interpret Results: Systematically analyze the output, focusing on key parameters:

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of

hydrogen bond donors and acceptors.
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Lipinski's Rule of Five: A widely used guideline to assess drug-likeness and potential oral

bioavailability. The rules are: MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤

10.

Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier

(BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes (key for

metabolism).

Toxicity: Flags for potential toxicity risks, such as mutagenicity (Ames test prediction) or

cardiotoxicity (hERG inhibition).

Workflow for ADMET Prediction

Predicted Properties

SMILES String ADMET Prediction Server
(e.g., SwissADME)

Physicochemical

Pharmacokinetics
(Absorption, Distribution)

Toxicity Risks

ADMET Profile Report

Click to download full resolution via product page

Caption: Workflow for generating an in silico ADMET profile.

Data Summary: Predicted ADMET Profile
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Parameter Predicted Value Acceptable Range Interpretation

Molecular Weight 222.26 g/mol ≤ 500 Drug-like size

LogP (iLOGP) 1.85 ≤ 5 Optimal lipophilicity

H-Bond Donors 1 ≤ 5
Good membrane

permeability

H-Bond Acceptors 3 ≤ 10
Good membrane

permeability

Lipinski Violations 0 0 or 1
High probability of oral

bioavailability

GI Absorption High High
Likely well-absorbed

from the gut

BBB Permeant No -
Unlikely to cross the

blood-brain barrier

CYP2D6 Inhibitor Yes No
Potential for drug-drug

interactions

Ames Toxicity No No
Low risk of

mutagenicity

(Note: Values are hypothetical, based on typical predictions for a molecule of this structure.)

Conclusion and Future Directions
This guide outlines a comprehensive theoretical workflow for characterizing methyl 6-amino-
3,4-dihydroquinoline-1(2H)-carboxylate as a potential drug candidate. The in silico analysis,

progressing from fundamental electronic structure to specific protein interactions and whole-

body pharmacokinetic predictions, provides a multi-faceted view of the molecule's potential.

The DFT calculations establish its stable conformation and reactive sites. Molecular docking

against ALDH1A1 suggests a plausible mechanism of action and identifies key interacting

residues that could be leveraged for future optimization.[7] Finally, the ADMET profile indicates
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that the core scaffold possesses favorable drug-like properties, though it flags a potential for

metabolic drug-drug interactions.

Collectively, these theoretical models provide a strong foundation for advancing this molecule

in the drug discovery pipeline. The next logical steps would involve the chemical synthesis of

the compound and its derivatives, followed by experimental validation of the computational

predictions through in vitro binding assays, crystallography, and cell-based activity and toxicity

studies.[2] This synergy between theoretical modeling and experimental work is the

cornerstone of modern, efficient drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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